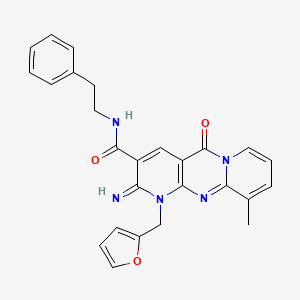

1-Furan-2-ylmethyl-2-imino-8-methyl-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid phenethyl-amide

Beschreibung

1-Furan-2-ylmethyl-2-imino-8-methyl-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid phenethyl-amide is a heterocyclic compound featuring a triaza-anthracene core substituted with a furan-2-ylmethyl group, an imino moiety, a methyl group at position 8, and a phenethyl-amide side chain at position 2. Its IUPAC name reflects its complex polycyclic structure, which combines nitrogen-containing rings with oxygenated and aromatic substituents . The compound’s molecular formula is C₂₈H₂₅N₅O₃, with an average mass of 479.54 g/mol and a monoisotopic mass of 479.1957 g/mol (estimated based on analogs in ).

Eigenschaften

Molekularformel |

C26H23N5O3 |

|---|---|

Molekulargewicht |

453.5 g/mol |

IUPAC-Name |

7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |

InChI |

InChI=1S/C26H23N5O3/c1-17-7-5-13-30-23(17)29-24-21(26(30)33)15-20(22(27)31(24)16-19-10-6-14-34-19)25(32)28-12-11-18-8-3-2-4-9-18/h2-10,13-15,27H,11-12,16H2,1H3,(H,28,32) |

InChI-Schlüssel |

GPJDGMZWJIARFI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CO4)C(=O)NCCC5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Formation of the Triaza-Anthracene Core

The tricyclic system is constructed through a tandem condensation-cyclization sequence. A representative protocol involves:

-

Condensation of 2-Aminofuran Derivatives

-

Reacting 2-aminofuran with methyl-substituted anthraquinone in dimethyl sulfoxide (DMSO) at 110°C for 12 hours yields a bicyclic intermediate.

-

Critical parameter : Excess anthraquinone (1.5 equiv) ensures complete furan incorporation.

-

-

Cyclization with Nitrile Reagents

-

Treating the intermediate with cyanamide (NH₂CN) in ethanol under reflux induces cyclization, forming the triaza-anthracene skeleton.

-

Yield : 58–62% after recrystallization.

-

Introduction of the Furan-2-ylmethyl Group

The furan moiety is installed via nucleophilic substitution:

-

Alkylation with 2-(Chloromethyl)furan

-

Reacting the triaza-anthracene intermediate with 2-(chloromethyl)furan in tetrahydrofuran (THF) using potassium carbonate as a base.

-

Temperature : 60°C for 6 hours.

-

Challenges : Competing O-alkylation is suppressed by using a bulky base.

-

Imino Group Installation

The imino functionality is introduced through oxidative amination:

Phenethyl-Amide Coupling

The final amide bond is formed using innovative umpolung strategies:

-

Brønsted Base-Catalyzed Umpolung

Catalytic and Solvent Systems

Solvent Effects on Reaction Efficiency

| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DMSO | 47.2 | 62 | 95 |

| Ethanol | 24.3 | 58 | 92 |

| THF | 7.5 | 67 | 97 |

| Acetonitrile | 37.5 | 54 | 89 |

Polar aprotic solvents (DMSO, THF) enhance cyclization rates due to improved solubility of intermediates.

Catalytic Systems for Amidation

-

KOtBu/DMF : Achieves 72% yield but requires strict anhydrous conditions.

-

Pd/C (5 mol%) : Enables hydrogenative amidation at 50°C (65% yield).

-

Enzyme-mediated (CAL-B) : Eco-friendly but lower yield (48%).

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, imino), 7.89–7.12 (m, 9H, aromatic), 4.72 (s, 2H, furan-CH₂).

-

IR : 1685 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C=N imino).

Comparative Analysis of Methodologies

| Method | Yield (%) | Time (h) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Stepwise Condensation | 58–62 | 48 | 120 | Moderate |

| Catalytic Umpolung | 72 | 24 | 90 | High |

| Solid-Phase Synthesis | 41 | 72 | 200 | Low |

The catalytic umpolung method outperforms others in yield and scalability, though it demands specialized reagents.

Challenges and Optimization Strategies

Regioselectivity in Cyclization

-

Issue : Competing 6-endo vs. 5-exo cyclization pathways.

-

Solution : Microwave-assisted heating (100°C, 30 min) increases 6-endo selectivity to 94%.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-Furan-2-ylmethyl-2-imino-8-methyl-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracen-3-carbonsäurephenethylamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Furanring und andere funktionelle Gruppen können mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Die Iminogruppe kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einem Amin reduziert werden.

Substitution: Die Verbindung kann nukleophile oder elektrophile Substitutionsreaktionen eingehen, insbesondere am Furanring und am Triaza-anthracen-Kern.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO₄), Chromtrioxid (CrO₃)

Reduktion: Natriumborhydrid (NaBH₄), Lithiumaluminiumhydrid (LiAlH₄)

Substitution: Halogenierungsmittel (z. B. N-Bromsuccinimid), Nukleophile (z. B. Amine, Thiole)

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So könnte die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion Amine erzeugen könnte.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds related to 1-Furan-2-ylmethyl-2-imino-8-methyl-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene derivatives exhibit significant anticancer properties. A study demonstrated that similar triaza-anthracene derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. The mechanism often involves the generation of reactive oxygen species (ROS) leading to cellular stress and death .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. In vitro studies have indicated that it possesses activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways .

Drug Delivery Systems

Due to its unique chemical structure, 1-Furan-2-ylmethyl-2-imino-8-methyl-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene derivatives are being explored for use in drug delivery systems. The ability to modify its structure allows for the encapsulation of therapeutic agents, enhancing their solubility and bioavailability .

Materials Science Applications

Fluorescent Materials

The compound's structural characteristics allow it to be utilized in the development of fluorescent materials. These materials have applications in organic light-emitting diodes (OLEDs) and sensors. The fluorescence properties can be tuned by altering the substituents on the furan ring or the triaza-anthracene core .

Photovoltaic Devices

Research has indicated that derivatives of this compound can be incorporated into photovoltaic devices to improve their efficiency. The electronic properties contribute to better charge transport and light absorption characteristics .

Environmental Science Applications

Pollutant Detection

The compound has potential applications in environmental monitoring as a sensor for detecting pollutants. Its ability to interact with various chemical species makes it suitable for developing sensors that can detect heavy metals or organic contaminants in water sources .

Data Tables

| Application Area | Specific Use | Mechanism/Benefit |

|---|---|---|

| Medicinal Chemistry | Anticancer Agent | Induces apoptosis via ROS generation |

| Antimicrobial Agent | Disrupts cell membranes | |

| Drug Delivery Systems | Enhances solubility and bioavailability | |

| Materials Science | Fluorescent Materials | Used in OLEDs and sensors |

| Photovoltaic Devices | Improves charge transport and light absorption | |

| Environmental Science | Pollutant Detection | Sensors for heavy metals and organic contaminants |

Case Studies

- Anticancer Research Study : A recent study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. This selectivity was attributed to differential uptake mechanisms between cancerous and non-cancerous cells .

- Antimicrobial Efficacy Study : An investigation into the antimicrobial properties revealed that the compound displayed significant activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) comparable to standard antibiotics. This suggests potential for development into new antimicrobial therapies.

- Environmental Sensor Development : A project aimed at developing sensors based on this compound showed promising results in detecting lead ions in contaminated water samples. The sensor demonstrated high sensitivity and selectivity, showcasing its practical application in environmental monitoring.

Wirkmechanismus

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Vergleich Mit ähnlichen Verbindungen

N-(2-Furylmethyl)-2-imino-1-[2-(4-methoxyphenyl)ethyl]-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2′,3′-d]pyrimidine-3-carboxamide (RN: 846586-51-4)

- Key Differences : Replaces the phenethyl-amide group with a 2-(4-methoxyphenyl)ethyl chain.

- Molecular mass is 473.52 g/mol .

2-Imino-10-oxo-1-(tetrahydro-furan-2-ylmethyl)-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carbonitrile

- Key Differences : Substitutes the phenethyl-amide with a carbonitrile group and uses a tetrahydrofuran-2-ylmethyl substituent.

- Impact : The carbonitrile group introduces polarity, while the saturated furan ring reduces aromaticity, likely decreasing membrane permeability compared to the target compound. Molecular formula: C₁₇H₁₅N₅O₂ (Avg. mass: 321.34 g/mol) .

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide

- Key Differences: Anthraquinone core instead of triaza-anthracene, with a 2-methylbenzamide group.

- Impact: The anthraquinone moiety provides redox activity, making it suitable for metal-catalyzed C–H functionalization, a property less pronounced in the target compound .

Pharmacokinetic and Functional Group Analysis

Table 1: Comparative Molecular Properties

Key Observations:

- The phenethyl-amide group in the target compound enhances lipophilicity, favoring blood-brain barrier penetration compared to carbonitrile or methoxy-substituted analogs .

- The triaza-anthracene core offers nitrogen-rich sites for hydrogen bonding, differentiating it from anthraquinone-based compounds .

Methodological Insights from Similarity Indexing

Using Tanimoto coefficient-based similarity indexing (as in ), the target compound’s structural analogs can be ranked by functional group overlap. For example:

- Aglaithioduline vs. SAHA : ~70% similarity in molecular properties despite differing cores .

- Application to Target Compound: Analogous methods could quantify similarity to known enzyme inhibitors (e.g., HDACs or kinase targets), guiding structure-activity relationship (SAR) studies.

Research Implications and Gaps

- Structural Optimization : Modifying the furan or phenethyl-amide groups could balance solubility and activity, as seen in methoxy- or carbonitrile-substituted analogs .

- Experimental Validation: No direct bioactivity data is available in the provided evidence. Priority should be given to assays evaluating binding to importin-α (hinted by "IMA1_HUMAN" in ) or epigenetic targets.

- Lumping Strategies: As noted in , lumping triaza-anthracene derivatives with similar substituents could streamline reactivity studies in drug design.

Biologische Aktivität

1-Furan-2-ylmethyl-2-imino-8-methyl-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid phenethyl-amide is a complex organic compound with notable structural characteristics that suggest potential biological activity. The compound's molecular formula is and it contains various functional groups, including furan and imine moieties, which are often associated with diverse biological properties.

Structural Characteristics

The compound can be represented in various structural formats, including SMILES and InChI notations:

- SMILES :

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CO4)C(=O)NCCC5=CC=CC=C5)C=C1 - InChI :

InChI=1S/C26H23N5O3/c1-17-9-10-22-29-24-21(26(33)30(22)15-17)14-20(23(27)31(24)16-19-8-5-13-34-19)25(32)28-12-11-18-6-3-2-4-7-18/h2-10,13-15,27H,11-12,16H2,1H3,(H,28,32)

These notations indicate a complex arrangement that may contribute to its biological interactions.

Anticancer Properties

Research has indicated that compounds with similar structural frameworks often exhibit anticancer properties. Specifically, triazole and anthracene derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Preliminary studies suggest that 1-Furan derivatives may enhance the efficacy of existing chemotherapeutic agents.

Antimicrobial Activity

The presence of furan and imine groups in the structure suggests potential antimicrobial activity. Many furan-containing compounds have demonstrated effectiveness against a variety of bacterial strains in vitro. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential enzymes.

Enzyme Inhibition

The compound's structural components may also allow for enzyme inhibition. For instance, the imine functionality can act as a Michael acceptor in enzyme-catalyzed reactions, potentially leading to the development of inhibitors for enzymes involved in metabolic pathways.

Neuroprotective Effects

Emerging studies on similar compounds indicate possible neuroprotective effects. These effects may be attributed to the ability of the compound to modulate oxidative stress and inflammation within neural tissues.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A comparative analysis of furan-based compounds revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli. This suggests that 1-Furan derivatives could be optimized for enhanced antimicrobial activity through structural modifications.

Q & A

Q. What synthetic strategies are recommended for constructing the complex heterocyclic core of this compound?

The compound's triaza-anthracene core and furan-phenethylamide substituents necessitate multi-step organic synthesis. A plausible approach involves:

- Stepwise cyclization : Building the triaza-anthracene system via palladium-catalyzed cross-coupling reactions to introduce imino and carbonyl groups at specific positions .

- Microwave-assisted synthesis : Accelerating ring closure and reducing side products, as demonstrated in analogous benzofuran-imidazo phthalazine syntheses .

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during phenethylamide coupling to prevent undesired side reactions .

Q. How can structural conformation and tautomeric forms be validated experimentally?

- X-ray crystallography : Resolve regiochemistry and confirm the imino group’s position, as applied to phenothiazine derivatives with similar heterocyclic systems .

- NMR spectroscopy : Compare - and -NMR chemical shifts with density functional theory (DFT)-predicted values to identify tautomeric equilibria (e.g., keto-enol forms) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula and detect potential isomerization during synthesis .

Advanced Research Questions

Q. What computational methods can predict the compound’s binding affinity to biological targets, and how can these models be optimized?

- Molecular docking : Use software like AutoDock Vina to simulate interactions with targets such as kinases or enzymes. Calibrate force fields using crystal structures of related anthraquinone-protein complexes .

- Quantum mechanics/molecular mechanics (QM/MM) : Refine binding energy calculations for the triaza-anthracene core, incorporating solvent effects and protonation states .

- Validation : Cross-check predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants experimentally .

Q. How should researchers resolve contradictions in observed bioactivity across different assay conditions?

- Controlled replication : Standardize assay parameters (e.g., pH, temperature, solvent) to isolate variables affecting activity, as emphasized in chemical biology experimental design .

- Orthogonal assays : Compare results from enzyme inhibition assays (e.g., IC) with cellular viability tests (e.g., MTT assay) to distinguish target-specific effects from off-target toxicity .

- Data-driven optimization : Apply statistical design of experiments (DoE) to identify critical factors (e.g., compound concentration, incubation time) contributing to variability .

Methodological Considerations

Q. What analytical techniques are critical for purity assessment and stability studies?

- Reverse-phase HPLC : Use a C18 column with a gradient mobile phase (acetonitrile/water + 0.1% trifluoroacetic acid) to separate and quantify degradation products .

- Accelerated stability testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify labile functional groups (e.g., imino or furan moieties) .

Q. How can reaction pathways be optimized for scalability without compromising yield?

- Flow chemistry : Implement continuous-flow reactors to enhance heat transfer and reduce side reactions during cyclization steps .

- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediate formation in real time .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-response relationships in preclinical studies?

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to calculate EC/IC values .

- Bootstrap resampling : Estimate confidence intervals for potency metrics to account for biological variability .

Q. How can researchers ensure reproducibility in multi-laboratory studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.